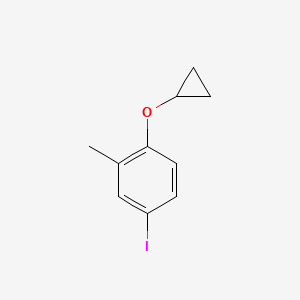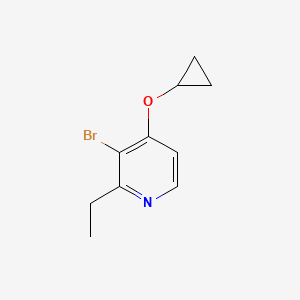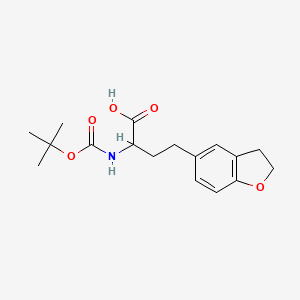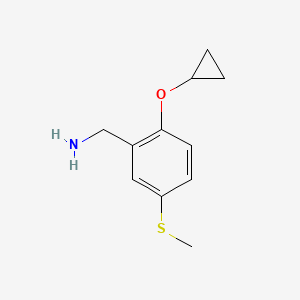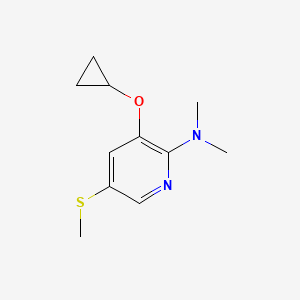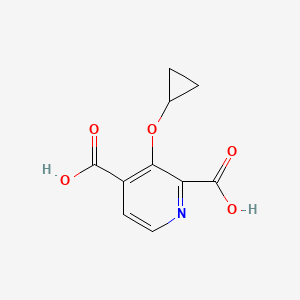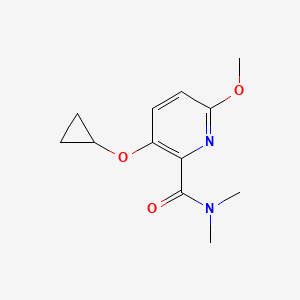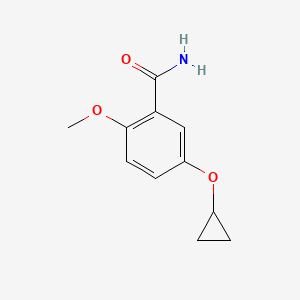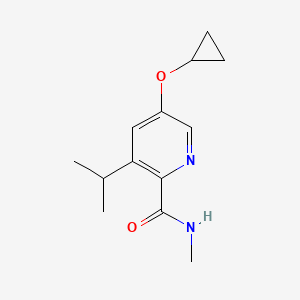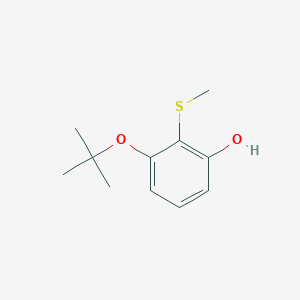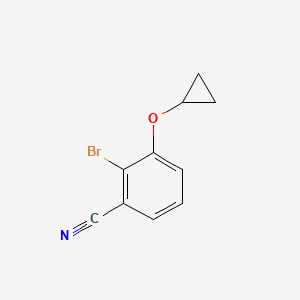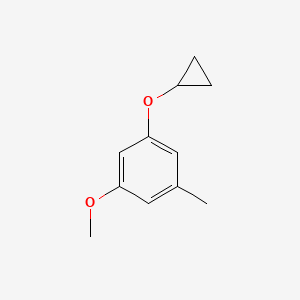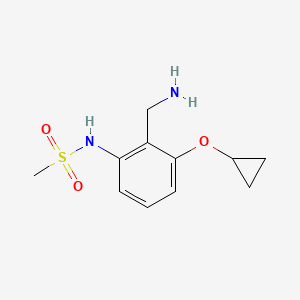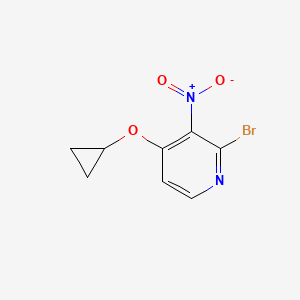
2-Bromo-4-cyclopropoxy-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropoxy-3-nitropyridine is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxy-3-nitropyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropoxy-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Reduction: The major product is 2-amino-4-cyclopropoxy-3-nitropyridine.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2-Bromo-4-cyclopropoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropoxy-3-nitropyridine involves its interaction with specific molecular targets. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The cyclopropoxy group adds steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitropyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Bromo-3-nitropyridine: Similar structure but without the cyclopropoxy group, leading to different reactivity and applications.
4-Cyclopropoxy-3-nitropyridine: Lacks the bromine atom, affecting its chemical reactivity.
Uniqueness
2-Bromo-4-cyclopropoxy-3-nitropyridine is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
Properties
Molecular Formula |
C8H7BrN2O3 |
|---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyloxy-3-nitropyridine |
InChI |
InChI=1S/C8H7BrN2O3/c9-8-7(11(12)13)6(3-4-10-8)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
MGWOECDZIWPLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B14817897.png)
